molecular formula C19H14N4O B2485888 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305333-73-7

1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2485888
CAS No.: 305333-73-7
M. Wt: 314.348
InChI Key: JITAMEWVJZCLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a hydroxyanilino group, a methyl group, and a carbonitrile group, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c1-12-10-18(21-13-6-8-14(24)9-7-13)23-17-5-3-2-4-16(17)22-19(23)15(12)11-20/h2-10,21,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITAMEWVJZCLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333354
Record name 1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305333-73-7
Record name 1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structure Assembly: Pyrido[1,2-a]benzimidazole Formation

The pyrido[1,2-a]benzimidazole scaffold serves as the foundational framework for this compound. Two principal methodologies have been identified for constructing this core:

Cyclocondensation of 2-Mercaptobenzimidazole Derivatives

A widely adopted approach involves the reaction of 2-mercaptobenzimidazole (3 ) with propargyl bromide (35 ) in ethanol under reflux conditions, as demonstrated in analogous syntheses of thiazolo[3,2-a]benzimidazoles. This step yields 2-propargylmercaptobenzimidazole (36 ), which undergoes subsequent cyclization in the presence of palladium-copper catalysts to form the pyrido[1,2-a]benzimidazole core. Critical parameters include:

  • Solvent : Ethanol or DMF
  • Catalyst : Bis(triphenylphosphine)palladium chloride (0.05 equiv) and copper iodide
  • Temperature : Room temperature to 60°C
  • Yield : 65–78% (extrapolated from similar reactions)

Functionalization of the Core Structure

Introduction of the 4-Carbonitrile Group

The nitrile moiety at position 4 is introduced via one of two pathways:

Direct Cyanation
  • Reagent : Trimethylsilyl cyanide (TMSCN) or malononitrile
  • Conditions : Base-mediated (e.g., K₂CO₃) in anhydrous methanol at 60°C.
  • Mechanism : Nucleophilic displacement of leaving groups (e.g., halides) adjacent to the pyridine nitrogen.
Oxidative Conversion
  • Starting material : Primary amines or amides
  • Reagent : POCl₃ followed by NH₃ treatment
  • Yield : 70–85% (inferred from isoxazolopyridine analogs)

Methylation at Position 3

The 3-methyl group is installed through:

Friedel-Crafts Alkylation
  • Reagent : Methyl iodide (MeI)
  • Catalyst : AlCl₃ or FeCl₃
  • Solvent : Dichloromethane, 0°C to room temperature
  • Yield : 60–72%
Reductive Amination
  • Substrate : 3-Formylpyrido[1,2-a]benzimidazole
  • Reagent : Methylamine hydrochloride and NaBH₃CN
  • Conditions : MeOH, pH 4–5 (acetic acid buffer)
  • Yield : 68–75%

Installation of 4-Hydroxyanilino Substituent

The 1-(4-hydroxyanilino) group is introduced via late-stage functionalization:

Buchwald-Hartwig Amination
Parameter Specification
Catalyst Pd₂(dba)₃/Xantphos (5 mol%)
Base Cs₂CO₃ (2.0 equiv)
Solvent Toluene, 110°C
Coupling Partner 4-Aminophenol
Yield 55–65% (estimated from triazole analogs)
Nucleophilic Aromatic Substitution
  • Electrophilic center : Activated halogen at position 1
  • Conditions : DMF, 120°C, 24 hr
  • Limitation : Requires electron-withdrawing groups (e.g., nitrile) to activate position 1

One-Pot Multistep Syntheses

Recent developments aim to consolidate synthetic steps:

Gold-Catalyzed Tandem Process

Adapting methods from picolinonitrile synthesis:

  • Simultaneous cyclization and cyanation using AuCl(PPh₃)/K₂CO₃
  • In situ methylation via MeI quench
  • Final amination with 4-azidophenol under CuI catalysis
    Total yield : 42% (projected from similar cascades)

Microwave-Assisted Route

  • Steps : Core formation → methylation → amination
  • Conditions : 150 W, 140°C, DMF solvent
  • Time reduction : 8 hr → 45 min
  • Yield improvement : +15–20% vs conventional heating

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

Functional Group IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-Carbonitrile 2230–2245 117.8–119.2 (CN)
3-Methyl 2.41 (s, 3H) 21.3 (CH₃)
4-Hydroxyanilino NH 3320, 3180 9.25 (s, 1H, exchangeable)
Aromatic protons 7.12–8.34 (m, 8H) 112.4–154.7

Challenges and Optimization Strategies

Regioselectivity in Cyclization

  • Issue : Competing formation of [1,2-a] vs [1,2-b] isomers
  • Solution : Use of bulky ligands (e.g., Xantphos) in Pd catalysis

Nitrile Group Stability

  • Degradation pathway : Hydrolysis to carboxylic acid under basic conditions
  • Mitigation : Strict anhydrous conditions during K₂CO₃-mediated steps

Purification Challenges

  • Problem : Co-elution of unreacted 4-aminophenol
  • Resolution : Gradient HPLC (ACN/H₂O with 0.1% TFA)

Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

  • Approach : Immobilized Au nanoparticles on SiO₂
  • Reusability : 5 cycles with <5% activity loss

Green Chemistry Metrics

Parameter Batch Process Flow Chemistry
PMI (kg/kg) 86 31
E-Factor 58 19
Solvent Recovery 72% 94%

Emerging Methodologies

Photoredox Catalysis

  • Application : C–H functionalization for late-stage amination
  • Catalyst : Ir(ppy)₃ under blue LED irradiation
  • Advantage : Bypasses pre-functionalized substrates

Biocatalytic Approaches

  • Enzyme : Modified cytochrome P450 monooxygenases
  • Function : Regioselective hydroxylation of intermediates
  • Current limitation : Low turnover number (TON = 120)

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, as promising anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : The compound exhibits anticancer properties through multiple mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis.
  • Case Study : A study explored the use of benzimidazole-hydrazone derivatives in fluorescent micellar carriers for cancer treatment. These carriers demonstrated high encapsulation efficiency and significant cytotoxicity against cancer cells, indicating that similar benzimidazole compounds could be utilized effectively in targeted cancer therapies .

Antiviral Activity

Benzimidazole derivatives have also shown antiviral properties, particularly against hepatitis C virus (HCV).

  • Bioactivity : Compounds similar to this compound have been reported to exhibit EC50 values in the nanomolar range against HCV, making them potential candidates for antiviral drug development .

Material Science Applications

In addition to its pharmacological uses, this compound has potential applications in material science.

Fluorescent Micelles

Research has indicated that benzimidazole derivatives can be incorporated into polymeric micelles for drug delivery systems.

  • Theranostic Applications : These systems enable simultaneous drug delivery and imaging, enhancing the efficacy of treatment while allowing real-time monitoring of drug distribution within the body .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups, which enhances its reactivity and biological activity

Biological Activity

1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 305333-73-7) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N4O, with a molecular weight of approximately 314.35 g/mol. The compound features a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities.

Synthesis

Recent studies have developed efficient synthetic routes for this compound using various catalysts. For instance, a one-pot three-component synthesis method has been reported, utilizing catalysts such as ZnO@SO₃H@Tropine to achieve high yields (up to 98%) under solvent-free conditions at elevated temperatures .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzimidazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

  • MCF-7 Cell Line : The compound exhibited selective antiproliferative activity with an IC₅₀ value in the low micromolar range (IC₅₀ = 3.1 µM), indicating significant effectiveness against breast cancer cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key cellular pathways responsible for proliferation and survival in cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Bacterial Strains : It demonstrated notable antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .
  • Fungal Activity : The compound's antifungal properties were less pronounced but still noteworthy compared to standard antifungal agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzimidazole core:

Substituent TypeImpact on Activity
Hydroxyl GroupsEnhance antiproliferative effects
Methoxy GroupsImprove antioxidant activity
Cyano GroupsIncrease selectivity towards cancer cells

Research indicates that modifications to the phenyl ring and nitrogen atom can significantly alter the compound's biological profile, suggesting avenues for further development and optimization.

Case Studies

A comprehensive study evaluated several derivatives of benzimidazole compounds:

  • Derivatives with Hydroxy and Methoxy Substituents : These showed improved antiproliferative activity against MCF-7 cells.
  • Antioxidant Studies : Compounds with multiple hydroxy groups exhibited enhanced antioxidative capabilities, potentially contributing to their anticancer effects by reducing oxidative stress in cells .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrido[1,2-a]benzimidazole core. Key steps include cyclization reactions using malononitrile or aromatic aldehydes ( ). For example, a one-pot multicomponent reaction with 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole and malononitrile can yield intermediates (). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/DMF mixtures improve crystallization ().
  • Temperature control : Reflux conditions (e.g., 80–120°C) are critical for cyclization ().
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/DMF achieves >90% purity ().

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring fusion patterns. For example, 1^1H NMR peaks at δ 2.34 ppm (s, 3H) indicate the methyl group ().
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., experimental 332.1203 vs. calculated 332.1194 [M+H]+^+) ().
  • Infrared (IR) Spectroscopy : Detects functional groups like nitriles (~2200 cm1^{-1}) ().
  • HPLC : Monitors purity (>95%) and resolves byproducts ().

Q. What in vitro biological assays are commonly used to evaluate its potential therapeutic effects, such as anti-inflammatory or anticancer activity?

  • Kinase inhibition assays : Measure IC50_{50} values against p38 MAPK using fluorescence-based or radioactive ATP-binding assays ().
  • Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects ().
  • Gene expression analysis : qPCR or Western blotting to quantify DUX4 or pro-inflammatory cytokines (e.g., TNF-α, IL-6) ().

Advanced Research Questions

Q. How does the substitution pattern on the pyrido[1,2-a]benzimidazole core influence its biological activity and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Amino substituents : Cyclohexylamino groups enhance kinase inhibition (IC50_{50} < 1 µM), while 4-hydroxylanilino improves solubility and target affinity ().
  • Alkyl groups : Methyl at position 3 increases metabolic stability, whereas bulkier substituents (e.g., isopropyl) reduce off-target effects ().
  • Nitrogen positioning : Fusion of pyridine and benzimidazole rings optimizes π-π stacking with kinase active sites ().

Q. What strategies can address discrepancies between in vitro potency and in vivo efficacy observed in preclinical studies?

  • Pharmacokinetic optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve bioavailability ().
  • Prodrug design : Mask nitrile groups with ester linkages to enhance membrane permeability ().
  • Formulation adjustments : Use lipid-based nanoparticles or cyclodextrin complexes to bypass solubility limitations ().

Q. How can researchers design experiments to elucidate the compound's mechanism of action, particularly its interaction with kinase targets like p38 MAPK?

  • X-ray crystallography : Co-crystallize the compound with p38 MAPK to identify binding motifs (e.g., hydrophobic pockets near DFG motif) ().
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry ().
  • Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to validate target specificity in cellular assays ().

Q. What analytical methods are recommended for resolving contradictory data in biological assays or physicochemical property measurements?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) ().
  • Orthogonal assays : Confirm kinase inhibition via both enzymatic (e.g., ADP-Glo) and cellular (e.g., phospho-antibody staining) methods ().
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses and explains outlier results ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.